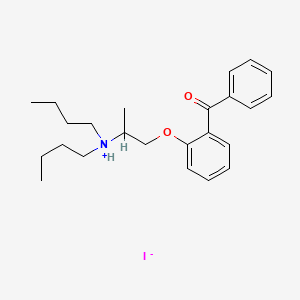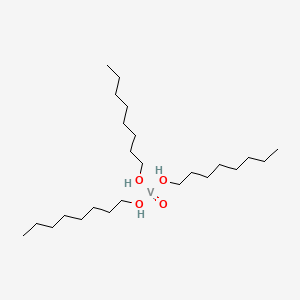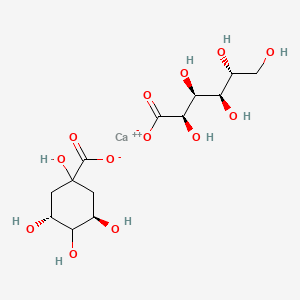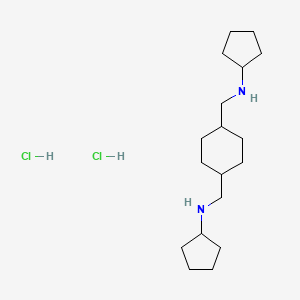
1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of cyclohexane and cyclopentyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves several steps. One common method includes the reaction of 1,4-cyclohexanedimethanamine with cyclopentyl chloride under specific conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Cyclohexanebis(methylamine)
- 1,4-Cyclohexanedimethanamine
- N,N’-Dicyclopentyl-1,4-cyclohexanediamine
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- is unique due to its specific structural features, such as the presence of both cyclohexane and cyclopentyl groups
Propiedades
Número CAS |
1155-70-0 |
|---|---|
Fórmula molecular |
C18H36Cl2N2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[[4-[(cyclopentylamino)methyl]cyclohexyl]methyl]cyclopentanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-2-6-17(5-1)19-13-15-9-11-16(12-10-15)14-20-18-7-3-4-8-18;;/h15-20H,1-14H2;2*1H |
Clave InChI |
XIYZPVVABJHQTA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2CCC(CC2)CNC3CCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



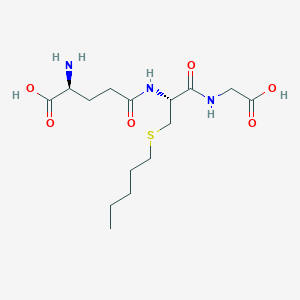
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

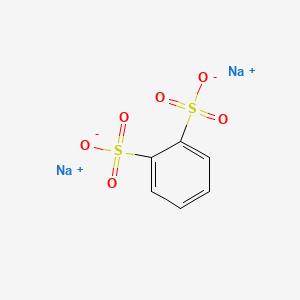
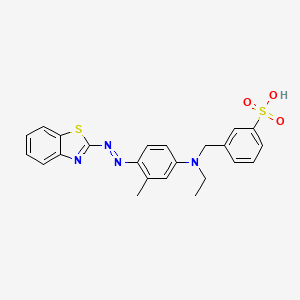
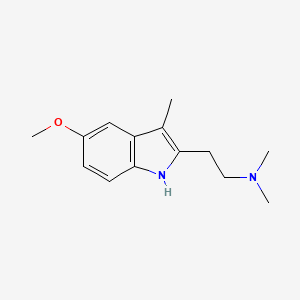
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)

